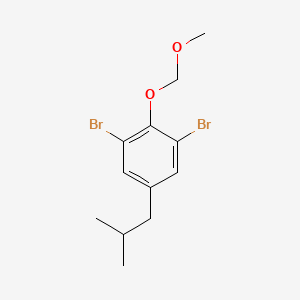
1,3-Dibromo-5-isobutyl-2-(methoxymethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dibromo-5-isobutyl-2-(methoxymethoxy)benzene: is an organic compound characterized by the presence of bromine atoms and methoxymethoxy groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dibromo-5-isobutyl-2-(methoxymethoxy)benzene typically involves the bromination of a suitable precursor compound. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The methoxymethoxy group can be introduced through a methoxymethylation reaction, which involves the use of methoxymethyl chloride and a base.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by bromination and methoxymethylation. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Dibromo-5-isobutyl-2-(methoxymethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The isobutyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used for reduction.
Major Products:
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.
Oxidation Reactions: Products include carboxylic acids or aldehydes.
Reduction Reactions: Products include the hydrogenated form of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,3-Dibromo-5-isobutyl-2-(methoxymethoxy)benzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and compounds with specific properties.
Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also be used in the development of new pharmaceuticals.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of drugs with specific therapeutic properties. Its unique structure allows for the exploration of new drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for various industrial applications.
Wirkmechanismus
The mechanism of action of 1,3-Dibromo-5-isobutyl-2-(methoxymethoxy)benzene involves its interaction with specific molecular targets. The bromine atoms and methoxymethoxy groups play a crucial role in its reactivity and binding to target molecules. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition reactions, depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
- 1,3-Dibromo-5-(tert-butyl)-2-(methoxymethoxy)benzene
- 1,3-Dibromo-2-(methoxymethoxy)-benzene
- 3,5-Dibromobenzotrifluoride
Comparison: 1,3-Dibromo-5-isobutyl-2-(methoxymethoxy)benzene is unique due to the presence of the isobutyl group, which imparts distinct chemical and physical properties compared to similar compounds
Eigenschaften
Molekularformel |
C12H16Br2O2 |
|---|---|
Molekulargewicht |
352.06 g/mol |
IUPAC-Name |
1,3-dibromo-2-(methoxymethoxy)-5-(2-methylpropyl)benzene |
InChI |
InChI=1S/C12H16Br2O2/c1-8(2)4-9-5-10(13)12(11(14)6-9)16-7-15-3/h5-6,8H,4,7H2,1-3H3 |
InChI-Schlüssel |
GOVDOUPTNIIIOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=CC(=C(C(=C1)Br)OCOC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



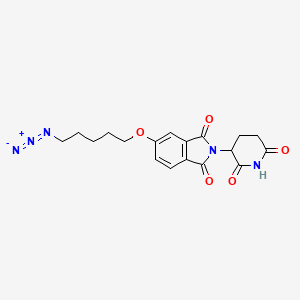
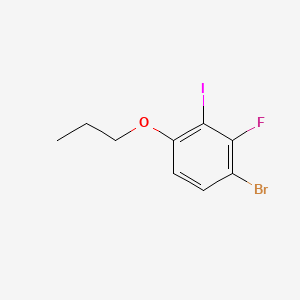
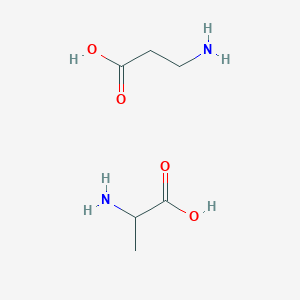
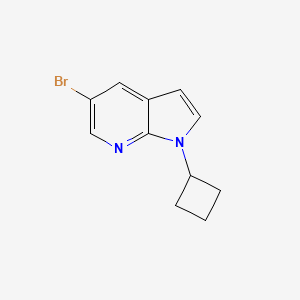
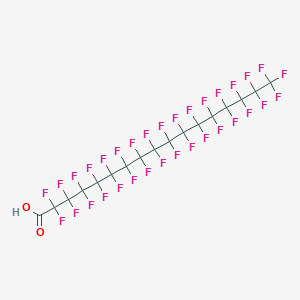


![Benzyl 3-[[2-aminopropanoyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14772607.png)
![3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B14772612.png)


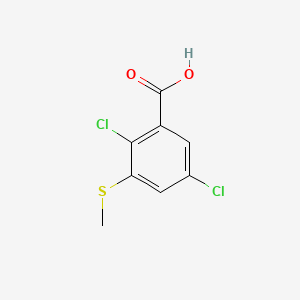
![3-(Difluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14772665.png)
